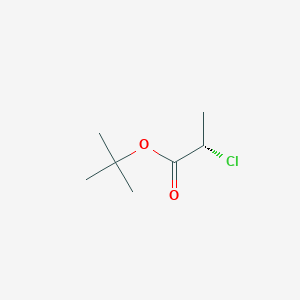

(S)-tert-Butyl 2-chloropropanoate

CAS No.:

Cat. No.: VC14029443

Molecular Formula: C7H13ClO2

Molecular Weight: 164.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H13ClO2 |

|---|---|

| Molecular Weight | 164.63 g/mol |

| IUPAC Name | tert-butyl (2S)-2-chloropropanoate |

| Standard InChI | InChI=1S/C7H13ClO2/c1-5(8)6(9)10-7(2,3)4/h5H,1-4H3/t5-/m0/s1 |

| Standard InChI Key | YXYWJZNXZGYLNO-YFKPBYRVSA-N |

| Isomeric SMILES | C[C@@H](C(=O)OC(C)(C)C)Cl |

| Canonical SMILES | CC(C(=O)OC(C)(C)C)Cl |

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

(S)-tert-Butyl 2-chloropropanoate features a propanoic acid backbone where the hydroxyl group of the carboxylic acid is replaced by a tert-butoxy moiety, and a chlorine atom is bonded to the second carbon. The stereocenter at the second carbon defines its (S)-configuration, which is critical for enantioselective interactions in biochemical and catalytic systems .

Table 1: Key Structural Identifiers

| Property | Value |

|---|---|

| IUPAC Name | tert-butyl (2S)-2-chloropropanoate |

| Molecular Formula | |

| Molecular Weight | 164.63 g/mol |

| InChI | InChI=1S/C7H13ClO2/c1-5(8)6(9)10-7(2,3)4/h5H,1-4H3/t5-/m0/s1 |

| InChIKey | YXYWJZNXZGYLNO-YFKPBYRVSA-N |

| SMILES | CC@@HCl |

The tert-butyl group enhances steric bulk, influencing the compound’s solubility and stability, while the chlorine atom introduces electrophilic character, making it amenable to nucleophilic substitution reactions .

Synthesis and Preparation Methods

Esterification of (S)-2-Chloropropanoic Acid

The primary synthesis route involves the esterification of (S)-2-chloropropanoic acid with tert-butanol under acidic catalysis. Sulfuric acid or p-toluenesulfonic acid are typically employed to protonate the carbonyl oxygen, facilitating nucleophilic attack by tert-butanol.

Table 2: Representative Synthesis Conditions

| Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| 80–100 | 75–85 | >95 | |

| 70–90 | 70–80 | >90 |

Enantioselective Approaches

Physicochemical Properties

Thermal and Solubility Profiles

(S)-tert-Butyl 2-chloropropanoate is a liquid at room temperature with a boiling point of approximately 180–185°C. It exhibits moderate solubility in polar aprotic solvents (e.g., dichloromethane, THF) but limited solubility in water (<0.1 g/L) .

Spectroscopic Data

-

NMR (CDCl): δ 1.42 (s, 9H, tert-butyl), 4.35 (q, 1H, CHCl), 1.65 (d, 3H, CH) .

-

IR (neat): 1745 cm (C=O stretch), 750 cm (C-Cl stretch).

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s chiral center makes it valuable in synthesizing enantiomerically pure drugs. For example, it serves as a precursor to β-amino alcohols used in HIV protease inhibitors.

Asymmetric Catalysis

In palladium-catalyzed cross-couplings, the tert-butyl group stabilizes transition states, enhancing stereochemical outcomes. Recent studies highlight its role in Suzuki-Miyaura reactions for constructing axially chiral biaryls.

| Parameter | Value |

|---|---|

| Flash Point | 68°C (closed cup) |

| LD (oral) | 1200 mg/kg (rat) |

| PPE Requirements | Gloves, goggles, ventilation |

Comparative Analysis with Related Compounds

Stereoisomeric Variants

The (R)-enantiomer exhibits distinct reactivity in Diels-Alder reactions due to differing spatial arrangements. For instance, (S)-configured esters yield endo products with 20% higher selectivity compared to (R)-forms.

tert-Butyl vs. Methyl Esters

Replacing tert-butyl with methyl reduces steric hindrance, accelerating hydrolysis rates by a factor of 3–5 in basic conditions .

Recent Research Developments

Green Synthesis Initiatives

Microwave-assisted esterification reduces reaction times from 12 hours to 30 minutes, achieving yields of 88% with minimal catalyst loading.

Catalytic Recycling Systems

Immobilized lipases on mesoporous silica enable catalyst reuse for up to 10 cycles, addressing cost barriers in enantioselective synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume